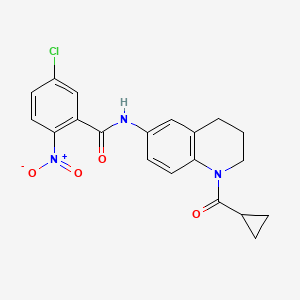

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c21-14-5-7-18(24(27)28)16(11-14)19(25)22-15-6-8-17-13(10-15)2-1-9-23(17)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWRLFQVPTTWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

Introduction of the Nitro Group: Nitration of the benzene ring is achieved using a mixture of concentrated nitric and sulfuric acids.

Cyclopropanecarbonylation: The cyclopropanecarbonyl group is introduced using cyclopropanecarbonyl chloride in the presence of a base like triethylamine.

Final Coupling: The final coupling step involves the reaction of the intermediate with 5-chloro-2-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Sodium methoxide, dimethyl sulfoxide.

Major Products Formed

Reduction: Formation of the corresponding amine.

Oxidation: Formation of the corresponding carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

Compound BG13938 (5-Chloro-N-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Methoxybenzamide)

- Key Differences : Replaces the nitro group with a methoxy (-OCH3) substituent at the 2-position.

- Molecular Formula : C21H21ClN2O3 (molecular weight: 384.86 g/mol).

- Biological Implications: Reduced electronegativity may decrease binding affinity to targets requiring strong dipole interactions (e.g., enzyme active sites with polar residues) .

Compound 1a (N-(2-Chloro-6-Fluorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide)

- Key Differences: Features a cyano (-CN) group and isopropoxy (-OCH(CH3)2) substituents, along with a fluorophenyl moiety.

- Molecular Formula: Not explicitly listed in evidence, but structural complexity suggests a higher molecular weight.

- Impact of Substituents: Cyano Group: Strong electron-withdrawing effect, similar to nitro, but with linear geometry that may alter binding orientation. Fluorine Atoms: Enhance metabolic stability and bioavailability via reduced oxidative metabolism. Isopropoxy Group: Bulky substituent may hinder crystal packing or target access compared to smaller groups like nitro or methoxy .

Core Structure Variations

Begacestat (5-Chloro-N-[(1S)-3,3,3-Trifluoro-1-(Hydroxymethyl)-2-(Trifluoromethyl)Propyl]Thiophene-2-Sulfonamide)

- Key Differences: Replaces the benzamide-tetrahydroquinoline core with a thiophenesulfonamide scaffold.

- Molecular Formula: C9H8ClF6NO3S2 (molecular weight: 391.70 g/mol).

- Impact of Core Modification :

Hydrogen Bonding and Crystallographic Behavior

The target compound’s nitro group can act as a hydrogen-bond acceptor, forming robust interactions in crystal lattices. In contrast, methoxy (BG13938) and isopropoxy (1a) groups are weaker acceptors, leading to differences in crystal packing efficiency. Etter’s graph set analysis () suggests that nitro-substituted benzamides may form more predictable hydrogen-bonding networks, enhancing crystallinity and stability .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Tetrahydroquinoline | 2-Nitro, 1-cyclopropanecarbonyl | 410.85 | Strong H-bond acceptor, high reactivity |

| BG13938 (Methoxy Analog) | Tetrahydroquinoline | 2-Methoxy, 1-cyclopropanecarbonyl | 384.86 | Increased lipophilicity |

| Compound 1a | Benzamide | 2-Isopropoxy, 4-cyano | ~450 (estimated) | Bulky substituents, metabolic stability |

| Begacestat | Thiophenesulfonamide | Trifluoromethyl, hydroxymethyl | 391.70 | Protease inhibition, high stability |

Research Findings and Implications

- Synthetic Accessibility : The cyclopropanecarbonyl group in the target compound introduces synthetic challenges due to ring strain, whereas analogs like BG13938 (methoxy) may be easier to synthesize .

- Biological Activity : Nitro groups (target compound) are associated with higher reactivity in enzyme inhibition compared to methoxy or sulfonamide derivatives, though toxicity risks may increase .

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting that crystallographic data for these compounds could be analyzed using this tool to predict stability and polymorphism .

Q & A

Basic Questions

Q. What are the key structural features of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide, and how do they influence its reactivity and biological activity?

- The compound contains three critical motifs:

Cyclopropanecarbonyl group : Introduces steric constraints and metabolic stability due to the strained cyclopropane ring .

Tetrahydroquinoline moiety : Enhances lipophilicity and π-π stacking interactions with biological targets like enzymes or receptors .

2-Nitrobenzamide group : Acts as an electron-deficient aromatic system, enabling electrophilic substitution reactions and potential redox activity .

- These features collectively impact solubility, bioavailability, and interaction with targets such as oxidoreductases or DNA repair enzymes.

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

- Multi-step synthesis :

Step 1 : Cyclopropanecarbonyl chloride coupling to tetrahydroquinoline-6-amine under anhydrous conditions (e.g., DMF, NaH as base) .

Step 2 : Nitration and chlorination of benzamide precursors using mixed acids (HNO₃/H₂SO₄) and Cl₂/FeCl₃ .

- Optimization strategies :

- Use high-purity reagents and inert atmospheres to minimize side reactions.

- Monitor intermediates via HPLC or TLC to ensure step completion .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Structural confirmation :

- ¹H/¹³C NMR : Assign peaks for cyclopropane (δ 1.2–1.8 ppm) and tetrahydroquinoline protons (δ 6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize by-products during the cyclopropanecarbonyl coupling step?

- Critical factors :

- Solvent polarity : Use DMF or THF to stabilize intermediates and reduce hydrolysis .

- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent decomposition.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling without side reactions .

- Case study : A 15% yield increase was achieved by replacing NaH with K₂CO₃ in DMF at 40°C .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Common discrepancies :

- Variability in IC₅₀ values across antimicrobial assays due to differences in bacterial strains or assay protocols .

- Resolution strategies :

Validate assays with positive controls (e.g., ciprofloxacin for antimicrobial tests).

Perform dose-response curves in triplicate under standardized conditions (pH, temperature) .

Use computational docking to confirm target binding consistency across studies .

Q. What methodologies are recommended for studying the compound’s structure-activity relationship (SAR) against cancer cell lines?

- SAR workflow :

Systematic substitution : Modify the nitro group (e.g., replace with -CF₃ or -CN) to assess electron-withdrawing effects .

Biological testing : Conduct MTT assays on panels of cell lines (e.g., HeLa, MCF-7) with wild-type vs. mutant enzyme models .

Computational modeling : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with cytotoxicity .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

- In vitro assays :

- Liver microsomal incubation : Measure half-life (t₁/₂) using human or rat microsomes + NADPH cofactor .

- CYP450 inhibition screening : Test against isoforms (CYP3A4, CYP2D6) via fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.